
2-ヘプチルマロン酸ジエチル
概要
説明
Diethyl 2-heptylmalonate is an organic compound with the molecular formula C14H26O4. It is a diethyl ester of heptylmalonic acid and is known for its applications in organic synthesis and various industrial processes. This compound is characterized by its relatively high boiling point and density, making it a valuable intermediate in the synthesis of more complex molecules .
科学的研究の応用
Diethyl 2-heptylmalonate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting metabolic and cardiovascular diseases.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: Diethyl 2-heptylmalonate is used in biochemical assays to study enzyme kinetics and metabolic pathways.
作用機序
Target of Action
Diethyl 2-heptylmalonate, also known as diethyl heptylmalonate, is a chemical compound that is primarily used in organic synthesis
Mode of Action
The mode of action of diethyl 2-heptylmalonate is related to its structure as a malonic ester. Malonic esters, such as diethyl malonate, are known to undergo alkylation in the presence of a base to form enolate ions . These enolate ions can then attack alkyl halides in an SN2 reaction, replacing an α-hydrogen with an alkyl group and forming a new carbon-carbon bond . This process is a key step in the malonic ester synthesis, a method used to prepare carboxylic acids .
Biochemical Pathways
Malonic esters, in general, are involved in the malonic ester synthesis pathway . This pathway involves the alkylation of the malonic ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid .
Result of Action
The result of the action of diethyl 2-heptylmalonate is the formation of a new carbon-carbon bond through the alkylation of the malonic ester . This process is a key step in the synthesis of carboxylic acids via the malonic ester synthesis .
Action Environment
The action of diethyl 2-heptylmalonate is influenced by environmental factors such as temperature and pH. For example, the formation of the enolate ion, a key step in the compound’s mode of action, requires the presence of a base . Additionally, the compound’s boiling point is reported to be 151 °C , suggesting that it is stable under normal environmental conditions but may undergo changes at high temperatures.
準備方法
Synthetic Routes and Reaction Conditions: Diethyl 2-heptylmalonate can be synthesized through the alkylation of diethyl malonate with heptyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with heptyl bromide to form diethyl 2-heptylmalonate .
Industrial Production Methods: On an industrial scale, the synthesis of diethyl 2-heptylmalonate follows similar principles but is optimized for higher yields and purity. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions: Diethyl 2-heptylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides in the presence of a strong base.
Hydrolysis: Acidic or basic hydrolysis of diethyl 2-heptylmalonate yields heptylmalonic acid and ethanol.
Decarboxylation: Heating the compound in the presence of a strong acid can lead to the loss of carbon dioxide, forming heptyl acetic acid.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Decarboxylation: Strong acids such as sulfuric acid.
Major Products:
Alkylation: Dialkylated malonates.
Hydrolysis: Heptylmalonic acid and ethanol.
Decarboxylation: Heptyl acetic acid.
類似化合物との比較
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Diethyl pentylmalonate: Similar structure but with a pentyl group instead of a heptyl group.
Diethyl ethylmalonate: Contains an ethyl group, used in the synthesis of various organic compounds.
Uniqueness: Diethyl 2-heptylmalonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity .
特性
IUPAC Name |
diethyl 2-heptylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-4-7-8-9-10-11-12(13(15)17-5-2)14(16)18-6-3/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJIXCXMVYTMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277092 | |
| Record name | Diethyl 2-heptylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-83-0 | |
| Record name | 607-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-heptylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL HEPTYLMALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)









